![molecular formula C22H22N4O2 B7701926 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701926.png)
N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide involves the inhibition of various signaling pathways and enzymes involved in inflammation, tumor growth, and cancer progression. This compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide in lab experiments include its potent anti-inflammatory, anti-tumor, and anti-cancer activities, as well as its neuroprotective effects. However, the limitations of this compound include its solubility and stability issues, which can affect its efficacy in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide. One potential direction is the development of novel formulations and delivery systems that can enhance its solubility and stability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Moreover, the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases, should be explored further. Finally, the safety and toxicity of this compound should be thoroughly investigated to ensure its potential clinical applications.
Conclusion
In conclusion, this compound is a promising chemical compound that exhibits potent anti-inflammatory, anti-tumor, and anti-cancer activities, as well as neuroprotective effects. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in various fields and to ensure its safety and efficacy for clinical use.
Métodos De Síntesis
N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide is synthesized using a specific method involving the reaction of 1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with m-tolyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminoacetophenone to form the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been extensively studied for its potential applications in various scientific research fields. This compound has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-cancer activities in vitro and in vivo. Additionally, it has been shown to have neuroprotective effects and to be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-26-22-18(12-16-10-15(3)8-9-19(16)23-22)21(25-26)24-20(27)13-28-17-7-5-6-14(2)11-17/h5-12H,4,13H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQTYJLDIBUQTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

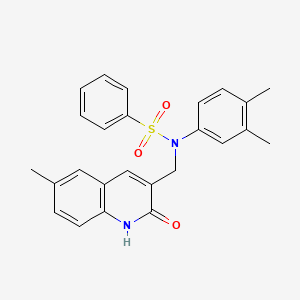
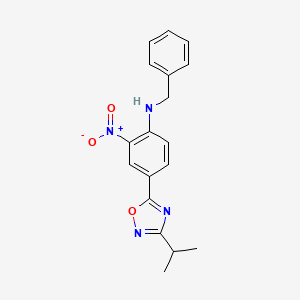

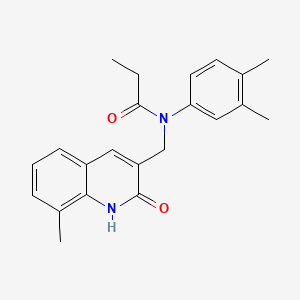
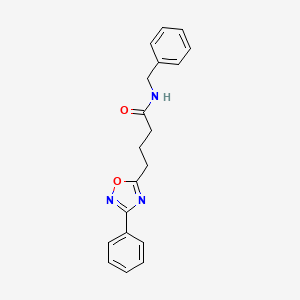
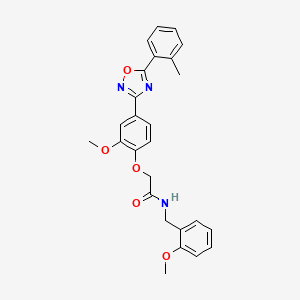
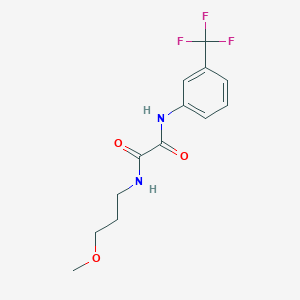

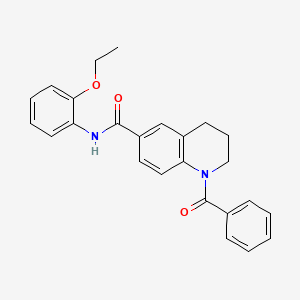
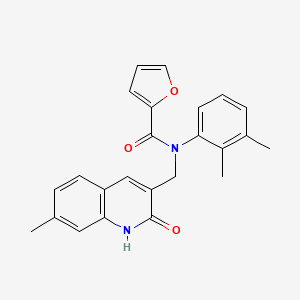

![4-[2-(N-methyl4-methoxybenzenesulfonamido)acetamido]benzamide](/img/structure/B7701933.png)

